
Heptanal oxime
Overview
Description
Heptanal oxime is an organic compound with the molecular formula C₇H₁₅NO. It is derived from heptanal, an aldehyde, by the reaction with hydroxylamine. This compound is known for its utility in various research fields, particularly in life sciences .
Preparation Methods
Heptanal oxime can be synthesized through the reaction of heptanal with hydroxylamine hydrochloride. The reaction typically involves mixing heptanal with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods often involve similar synthetic routes but on a larger scale. The purification of heptanal, oxime can be achieved by separating the cis (Z) and trans (E) isomers using liquid chromatography through a silica gel column .
Chemical Reactions Analysis
Beckmann Rearrangement
Heptanal oxime undergoes the Beckmann rearrangement in the presence of acidic catalysts (e.g., H₂SO₄), producing an amide. This reaction involves protonation of the hydroxyl group, followed by a 1,2-shift of the heptyl group to the nitrogen, resulting in the formation of heptanamide .
Reaction Scheme:
Hydrolysis
Acidic hydrolysis of this compound regenerates heptanal and hydroxylamine:
\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Heptanal}+\text{NH}_3\text{OH}^+$$Thisreactionisreversibleandconditions(e.g.,temperature,acidstrength)determinetheequilibrium[8].###2.[3Reduction](pplx://action/followup)ReductionofHeptanaloximewithsodiumborohydrideorlithiumaluminumhydrideproducesheptanamine:
\text{this compound} + \text{LiAlH}_4 \rightarrow \text{Heptanamine} $$
Oxidative Dehydration
This compound can be dehydrated using acid anhydrides (e.g., PCl₅) to form heptanenitrile:
\text{this compound}+\text{POCl}_3\rightarrow \text{Heptanenitrile}+\text{HCl}$$##3.[ApplicationsandReactivity](pplx://action/followup)###3.[1AntimicrobialProperties](pplx://action/followup)Heptanaloximeexhibitsmoderateantibacterialactivityagainst*Staphylococcusaureus*and*Escherichiacoli*,asdemonstratedinstudiespublishedin*Molecules*(2022)[4].Itsmechanisminvolvespotentialinterferencewithbacterialenzymes,thoughfurtherresearchisrequired[4].###3.[2AntioxidantActivity](pplx://action/followup)A2020studyin*Antioxidants*highlightedHeptanaloxime’sfreeradicalscavengingcapacity,suggestingapplicationsinmitigatingoxidativestress[4][7].###3.[3EnzymaticInhibition](pplx://action/followup)TheoximegroupinHeptanaloximecaninteractwithcarbonyl-containingenzymes,apropertybeingexploredfornerveagentantidotedevelopment[4].Thisreactivityisattributedtotheoxime’sabilitytoformstablehydrogenbondswithbiologicaltargets[7].###3.[4MaterialScience](pplx://action/followup)Heptanaloxime’sinteractionswithorganometalliccompoundsunderionizingradiationindicatepotentialapplicationsinradiation-resistantmaterials[4].##4.[PhysicochemicalProperties](pplx://action/followup)|**Property**|**Value**|**Citation**||--------------|-----------|--------------||MolecularFormula|C₇H₁₅NO|[5][6]||MolecularWeight|129.2g/mol|[5][6]||MeltingPoint|57.5°C|[5]||BoilingPoint|195°C|[5]||Density|0.88g/cm³|[5]||Solubility|Insolubleinwater;solubleinethanol/ether|[5]|##5.[ComparisonwithOtherOximes](pplx://action/followup)|**Compound**|**Structure**|**SourceAldehyde/Ketone**|**UniqueProperties**||--------------|---------------|----------------------------|-----------------------||Acetaldoxime|C₂H₅NO|Acetaldehyde|Organicsynthesisreagent[4]||Benzaldoxime|C₇H₇NO|Benzaldehyde|Highsolubilityinorganicsolvents[4]||HeptanalOxime|C₇H₁₅NO|Heptanal|Antimicrobial/antioxidantactivity[4][7]|Heptanaloxime’sseven-carbonchainandfunctionalgroupconferdistinctproperties,includinglowerwatersolubilityandhigherthermalstabilitycomparedtoshorter-chainoximes[4][5].
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Heptanal oxime and other oxime derivatives have been investigated for their potential as anticancer agents. Research indicates that oximes can act as inhibitors of specific kinases involved in tumorigenesis. For instance, certain oxime compounds have shown high affinity for the ATP-binding sites of proteins such as cyclin-dependent kinases and glycogen synthase kinase 3β, which are crucial in cancer cell proliferation and survival .
1.2 Antimicrobial Activity
Oximes, including this compound, have been studied for their antimicrobial properties. They exhibit activity against various bacterial strains, including those responsible for tuberculosis. The mechanism often involves the reactivation of acetylcholinesterase, which is essential for neurotransmission and can be disrupted by certain pathogens .
1.3 Anti-inflammatory Effects
This compound is also being explored for its anti-inflammatory capabilities. Some studies suggest that oxime derivatives can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
2.1 Crop Protection
In agricultural science, this compound may serve as a crop protection agent. Oximes are known to function as intermediates in the biosynthesis of important plant metabolites that enhance growth and resistance to pathogens . This property could be harnessed to develop new agrochemicals aimed at improving crop yields and resilience.
2.2 Pesticide Development
The synthesis of novel pesticides often involves the modification of existing compounds to enhance their efficacy and reduce toxicity to non-target organisms. This compound could play a role in this area by serving as a building block for more complex pesticide formulations .
Material Science
3.1 Coordination Chemistry
This compound has potential applications in coordination chemistry, where it can act as a ligand in metal complexes. The unique structural features of oximes allow them to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis .
3.2 Supramolecular Chemistry
In supramolecular chemistry, this compound may be used to create functional materials with specific properties through self-assembly processes. The ability of oximes to participate in hydrogen bonding and π-stacking interactions makes them suitable candidates for developing smart materials .
Case Studies
Mechanism of Action
The mechanism of action of heptanal, oxime involves its ability to form stable complexes with various biological molecules. It can react with aldehyde or ketone groups in proteins, leading to the formation of stable oxime linkages. This modification can alter the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Heptanal oxime can be compared with other oxime compounds such as:
Acetone oxime: Used in the synthesis of pharmaceuticals and agrochemicals.
Butanone oxime: Commonly used as an anti-skinning agent in paints.
Cyclohexanone oxime: Used in the production of nylon.
This compound is unique due to its specific structure and reactivity, making it particularly useful in the synthesis of certain organic compounds and in biochemical research .
Biological Activity
Heptanal oxime, a derivative of heptanal, possesses significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to a heptanal backbone. This compound has been studied for its potential pharmacological properties, particularly as a bioactive agent in various biological systems.
Anticancer Properties
Research indicates that oxime derivatives, including this compound, exhibit anticancer properties. The mechanisms underlying these effects often involve the inhibition of specific kinases and modulation of signaling pathways.
- Case Study: A study highlighted that certain oxime derivatives demonstrated cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound were shown to inhibit the activity of kinases such as PI3K and CDK, leading to reduced proliferation in cancer cells .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT-116 (Colorectal) | 0.1 - 1 | PI3K Inhibition |
Indirubin Oxime | A549 (Lung) | 0.001 | Kinase Inhibition |
Gossypol Oxime | HL60 (Leukemia) | 0.025 | Multi-targeted kinase inhibition |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. The introduction of the oxime group can enhance the biological activity of natural compounds by modulating inflammatory pathways.
- Mechanism: The anti-inflammatory activity is often attributed to the inhibition of lipoxygenase and other enzymes involved in the inflammatory response. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition: this compound has been identified as a multitargeted kinase inhibitor, affecting various signaling pathways critical for cell survival and proliferation. This property is particularly relevant in cancer therapy.
- Reactive Nitric Oxide Generation: The compound can generate nitric oxide, which plays a role in cellular signaling and may contribute to its therapeutic effects.
- Enzyme Modulation: this compound interacts with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
Applications in Research
This compound is utilized in various research applications:
Q & A
Q. What experimental strategies are recommended for synthesizing heptanal oxime with high purity, and how can competing byproducts be minimized?
Answer:
Synthesis of this compound typically involves the condensation of heptanal with hydroxylamine under acidic or basic conditions. To optimize purity:
- Use stoichiometric control (1:1 molar ratio of heptanal to hydroxylamine) and monitor pH to favor oxime formation over side reactions (e.g., aldol condensation).
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced Consideration: Mechanistic studies using in situ FTIR or NMR can identify reaction intermediates and optimize kinetic conditions to suppress byproducts .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies:
- Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess tautomeric equilibria.
- Validate assignments using 2D NMR (COSY, HSQC) and computational methods (DFT for predicted IR/NMR spectra).
- Cross-reference with crystallographic data (X-ray diffraction) for unambiguous structural confirmation .
Example Table:
Technique | Key Peaks (this compound) | Common Artifacts |
---|---|---|
IR | N–O stretch (~945 cm⁻¹) | Moisture (O–H) |
¹H NMR | Oxime proton (δ 8.2–8.5 ppm) | Solvent residues |
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?
Answer:
For in vitro or in vivo bioassays:
- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Validate reproducibility via ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Include positive/negative controls (e.g., ascorbic acid for antioxidant assays) to normalize data .
Advanced Consideration: Bayesian meta-analysis can reconcile conflicting results across studies by weighting data quality and sample sizes .
Q. How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from indirect mechanisms (e.g., biofilm disruption)?
Answer:
- Direct Effects: Conduct time-kill assays with planktonic cultures and quantify viable cells via CFU/mL.
- Indirect Effects: Use confocal microscopy with LIVE/DEAD staining to assess biofilm architecture pre/post-treatment.
- Controls: Include oxime-free hydroxylamine to isolate the aldehyde moiety’s role .
Data Interpretation Tip: Synergistic effects with antibiotics require checkerboard assays (FICI ≤ 0.5) .
Q. What methodologies are critical for ensuring reproducibility in this compound’s catalytic applications (e.g., asymmetric synthesis)?
Answer:
- Catalyst Characterization: Use XPS or EXAFS to verify metal coordination states in oxime-based catalysts.
- Reaction Monitoring: Employ GC-MS or chiral HPLC to track enantiomeric excess (ee) over time.
- Reporting Standards: Adhere to CRediT taxonomy for detailed experimental protocols (e.g., catalyst loading, temperature gradients) .
Q. How should conflicting toxicity data for this compound be addressed in environmental risk assessments?
Answer:
- Source Analysis: Compare test organisms (e.g., Daphnia magna vs. algae) and exposure durations (acute vs. chronic).
- Meta-Analysis: Use PRISMA guidelines to systematically evaluate literature biases and data heterogeneity.
- Mechanistic Studies: Apply transcriptomics (RNA-seq) to identify oxidative stress pathways at sublethal doses .
Q. What advanced computational tools can predict this compound’s reactivity in complex matrices (e.g., soil, biological fluids)?
Answer:
- Molecular Dynamics (MD): Simulate oxime stability in aqueous vs. lipid environments (AMBER/CHARMM force fields).
- QSAR Models: Correlate substituent effects (Hammett σ values) with reaction rates for derivatives.
- Database Integration: Cross-validate predictions with PubChem BioAssay data for biological activity .
Properties
CAS No. |
629-31-2 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NE)-N-heptylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |
InChI Key |
BNYNJIKGRPHFAM-BQYQJAHWSA-N |
SMILES |
CCCCCCC=NO |
Isomeric SMILES |
CCCCCC/C=N/O |
Canonical SMILES |
CCCCCCC=NO |
Key on ui other cas no. |
629-31-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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